

BP Fluor 594 NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BP Fluor 594 NHS ester	
Cat. No.:	B3179287	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and common applications of **BP Fluor 594 NHS ester**. This bright, red-fluorescent dye is a valuable tool for labeling proteins, antibodies, and oligonucleotides for various research and diagnostic applications, including immunofluorescence, flow cytometry, and microscopy.

Core Chemical Properties

BP Fluor 594 NHS ester is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester moiety readily reacts with primary amines on biomolecules, such as the lysine residues of proteins or amine-modified oligonucleotides, to form stable amide bonds.[1][2] This labeling process is most efficient at a pH range of 7 to 9.[3]

The fluorophore itself is characterized by its brightness, high water solubility, and photostability. [1] A key advantage of BP Fluor 594 is its pH insensitivity across a broad range (pH 4-10), ensuring a stable fluorescent signal in diverse experimental conditions.[1] It can be effectively excited by the 561 nm and 594 nm laser lines commonly available on fluorescence instruments.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **BP Fluor 594 NHS ester**:



Property	Value	Reference
Excitation Maximum	590 nm	
Emission Maximum	617 nm	
Molar Extinction Coefficient	92,000 cm ⁻¹ M ⁻¹	
Molecular Formula	C39H37N3O13S2	
Molecular Weight	819.9 g/mol	
Solubility	Water, DMSO, DMF	
Optimal Labeling pH	7.0 - 9.0	[3]
Storage Condition	-20°C	

Experimental Protocols

Detailed methodologies for labeling antibodies and oligonucleotides with **BP Fluor 594 NHS ester** are provided below. These protocols are generalized and may require optimization for specific applications.

Antibody Labeling Protocol

This protocol outlines the steps for conjugating **BP Fluor 594 NHS ester** to an antibody.

- Antibody Preparation:
 - Prepare the antibody solution in an amine-free buffer, such as phosphate-buffered saline (PBS). The presence of other primary amines (e.g., Tris buffer) will compete with the antibody for reaction with the NHS ester.
 - Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer, like 1 M sodium bicarbonate.
- Dye Preparation:
 - Allow the vial of BP Fluor 594 NHS ester to equilibrate to room temperature before opening.



- Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Conjugation Reaction:
 - Add the dye stock solution to the antibody solution while gently vortexing. The optimal
 molar ratio of dye to antibody should be determined empirically, but a starting point of 1020 moles of dye per mole of antibody is common.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as a desalting column.
 - Collect the fractions containing the fluorescently labeled antibody.

Oligonucleotide Labeling Protocol

This protocol details the procedure for labeling an amine-modified oligonucleotide.

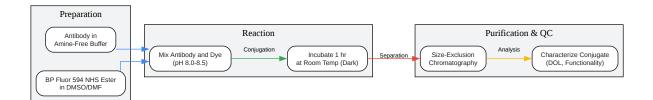
- Oligonucleotide Preparation:
 - Dissolve the amino-modified oligonucleotide in an amine-free conjugation buffer, such as
 0.1 M sodium bicarbonate (pH 8.5-9.0).
- Dye Preparation:
 - Prepare a stock solution of BP Fluor 594 NHS ester in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Add the dye stock solution to the oligonucleotide solution.
 - Incubate the reaction for 1-2 hours at room temperature in the dark.
- Purification:



 Purify the labeled oligonucleotide from the excess dye using methods such as ethanol precipitation or high-performance liquid chromatography (HPLC).

Visualized Workflows

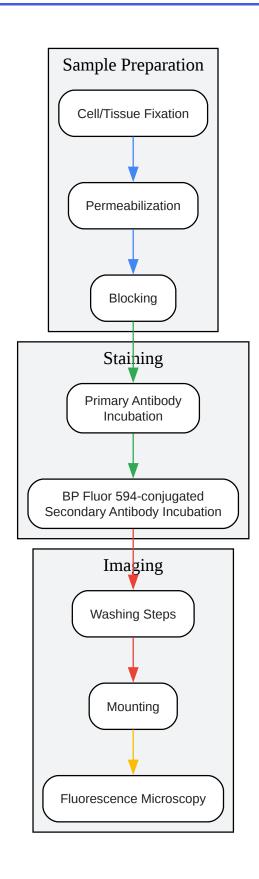
The following diagrams illustrate common experimental workflows involving **BP Fluor 594 NHS** ester.



Click to download full resolution via product page

Caption: Antibody Labeling Workflow with BP Fluor 594 NHS Ester.





Click to download full resolution via product page

Caption: Indirect Immunofluorescence Staining Workflow.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 3. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [BP Fluor 594 NHS Ester: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3179287#bp-fluor-594-nhs-ester-chemicalproperties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com